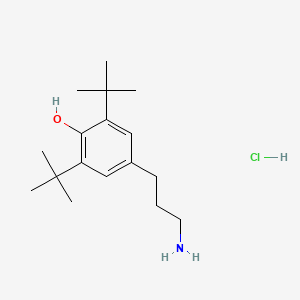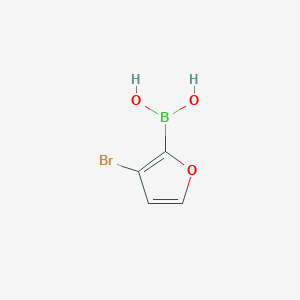
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of two benzyl groups attached to the 2,6-dicarboxylate moiety and a 4-oxo group on the dihydropyridine ring. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate typically involves the Hantzsch reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. One common method involves the reaction of benzyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The 4-oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the 4-hydroxy-1,4-dihydropyridine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyl groups with the nucleophile.
Applications De Recherche Scientifique
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of 1,4-dihydropyridines.
Biology: It is used in the study of calcium channel blockers, as 1,4-dihydropyridines are known to interact with these channels.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is primarily related to its interaction with calcium channels. As a 1,4-dihydropyridine derivative, it can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation of vascular tone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Dibenzyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the 4-oxo group and the benzyl substituents can affect its interaction with biological targets and its overall stability .
Propriétés
Formule moléculaire |
C21H17NO5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
dibenzyl 4-oxo-1H-pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H17NO5/c23-17-11-18(20(24)26-13-15-7-3-1-4-8-15)22-19(12-17)21(25)27-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,23) |
Clé InChI |
FWLOZHVAOZCBPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)C=C(N2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















